molecular formula C9H8N2O2 B1333114 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 52600-53-0

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1333114
CAS No.: 52600-53-0
M. Wt: 176.17 g/mol
InChI Key: BPHCKZKXAHIRPD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is 5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile, which accurately reflects the substitution pattern and functional group arrangement within the pyridine ring system. This naming convention follows the established protocols for numbering heterocyclic compounds, where the nitrogen atom in the pyridine ring receives position 1, and subsequent carbons are numbered sequentially around the ring structure.

The compound is known by numerous synonyms in chemical literature and databases, reflecting different naming conventions and historical usage patterns. Alternative nomenclature includes this compound, which emphasizes the dihydropyridine nature of the structure. Additional recognized synonyms encompass 5-acetyl-3-cyano-6-methyl-2-pyridone, 5-acetyl-2-hydroxy-6-methylnicotinonitrile, and 3-pyridinecarbonitrile,5-acetyl-1,2-dihydro-6-methyl-2-oxo-. The variation in nomenclature often reflects different perspectives on the tautomeric forms and the preferred representation of the heterocyclic system.

Nomenclature Type Chemical Name Reference
IUPAC Systematic 5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Alternative IUPAC This compound
Common Name 5-acetyl-3-cyano-6-methyl-2-pyridone
Alternative Common 5-acetyl-2-hydroxy-6-methylnicotinonitrile

The systematic approach to nomenclature ensures precise communication regarding the molecular structure while accommodating historical naming conventions that remain prevalent in chemical literature. These various nomenclature systems reflect the compound's structural complexity and the multiple perspectives from which chemists can view its electronic and tautomeric characteristics.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₈N₂O₂, indicating a composition of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This formula reflects the heterocyclic nature of the compound with its pyridine core structure modified by various substituent groups that contribute to its overall molecular complexity and chemical behavior.

The molecular weight has been precisely determined as 176.17 daltons, which corresponds to the sum of atomic masses for all constituent atoms within the molecular structure. This molecular weight value is consistent across multiple authoritative chemical databases and represents a fundamental parameter for various analytical and synthetic applications involving this compound.

Atomic Component Count Atomic Mass (amu) Total Contribution (amu)
Carbon 9 12.011 108.099
Hydrogen 8 1.008 8.064
Nitrogen 2 14.007 28.014
Oxygen 2 15.999 31.998
Total Molecular Weight 176.175

The molecular composition analysis reveals the presence of multiple functional groups that contribute to the compound's distinctive chemical properties. The carbonitrile group contributes one carbon and one nitrogen atom, while the acetyl substituent adds two carbon atoms, three hydrogen atoms, and one oxygen atom to the molecular framework. The pyridine ring system itself provides the remaining carbon and nitrogen atoms, with the oxo functionality contributing additional oxygen content.

Detailed computational analysis of the molecular structure indicates specific geometric parameters that influence the compound's three-dimensional conformation and intermolecular interactions. The presence of multiple heteroatoms within the relatively compact molecular framework creates opportunities for hydrogen bonding and other non-covalent interactions that significantly impact the compound's physical and chemical behavior in various environments.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallographic analysis represents a fundamental technique for determining the precise three-dimensional atomic arrangement within crystalline materials, providing essential structural information about this compound. The compound exhibits specific crystallographic properties with a melting point range of 233-235 degrees Celsius, indicating well-defined crystal packing arrangements and intermolecular interactions that stabilize the solid-state structure.

The crystallographic investigation of this compound reveals important insights into the spatial arrangement of atoms and the nature of intermolecular forces governing crystal stability. X-ray diffraction techniques utilize the interaction between X-rays and the ordered atomic arrangement within crystals, following Bragg's law relationship: nλ = 2d sin θ, where n represents the diffraction order, λ denotes the X-ray wavelength, d indicates the interplanar spacing, and θ represents half the scattering angle. This fundamental relationship enables precise determination of atomic positions and bond lengths within the crystalline lattice.

Crystallographic Parameter Value Units Reference
Melting Point Range 233-235 °C
Boiling Point 359.4 °C at 760 mmHg
Density 1.25 g/cm³
Crystal System Not specified - -
Space Group Not specified - -

The diffraction studies of pyridine-containing heterocycles have demonstrated the significance of hydrogen bonding patterns and π-π stacking interactions in determining crystal packing arrangements. Related structural investigations of similar dihydropyridine derivatives have revealed characteristic bond lengths and angles that provide valuable comparative data for understanding the structural features of this compound.

Advanced crystallographic techniques continue to provide detailed information about the electronic structure and molecular conformation of this compound. The precise determination of atomic coordinates through X-ray diffraction enables computational modeling studies that further elucidate the relationship between molecular structure and chemical properties. These investigations contribute to a comprehensive understanding of how structural modifications influence the physical and chemical behavior of pyridine-based heterocyclic systems.

Tautomeric Forms and Resonance Stabilization

The structural complexity of this compound encompasses significant tautomeric equilibria that fundamentally influence its chemical behavior and reactivity patterns. The pyridone moiety within this compound exhibits prototropic tautomerism, a phenomenon commonly observed in many heterocyclic systems where hydrogen atoms can migrate between different positions, resulting in distinct structural forms with different electronic distributions.

The tautomeric behavior of this compound involves equilibrium between the keto form (2-oxo) and the enol form (2-hydroxy), with the predominant form depending strongly on the polarity of the surrounding medium. In nonpolar environments, the enol tautomeric form typically predominates, while polar solvents tend to favor the keto tautomer. This tautomeric equilibrium significantly impacts the compound's physical properties, including solubility, stability, and intermolecular interactions.

Resonance stabilization plays a crucial role in determining the electronic structure and chemical properties of this heterocyclic system. The pyridine ring system exhibits extensive electron delocalization that can be represented through multiple resonance structures. Analysis of pyridine derivatives indicates the presence of multiple resonance forms, including zwitterionic structures with positive charges on nitrogen atoms, zwitterionic forms with negative charges on nitrogen, and neutral canonical structures.

Tautomeric Form Structural Feature Favoring Conditions Relative Stability
Keto Form 2-oxo configuration Polar solvents Moderate
Enol Form 2-hydroxy configuration Nonpolar media Variable
Zwitterionic (+N) Positive nitrogen charge Specific pH conditions Lower
Zwitterionic (-N) Negative nitrogen charge Basic conditions Lower

The resonance stabilization patterns within this compound involve delocalization of electron density across the heterocyclic ring system, with particular emphasis on the interaction between the nitrogen lone pair electrons and the π-electron system of the aromatic ring. The presence of electron-withdrawing groups such as the carbonitrile substituent and the acetyl group creates additional opportunities for electronic delocalization and charge distribution throughout the molecular framework.

The understanding of tautomeric equilibria and resonance stabilization in this compound provides essential insights for predicting its chemical reactivity and designing synthetic strategies that can selectively access different tautomeric forms. These structural considerations are particularly important for applications in medicinal chemistry and materials science, where specific tautomeric forms may exhibit distinct biological activities or physical properties.

Properties

IUPAC Name

5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHCKZKXAHIRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377552
Record name 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52600-53-0
Record name 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-hydroxy-6-methylnicotinonitrile
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Preparation Methods

The synthesis of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-hydroxy-6-methylnicotinonitrile with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up this reaction with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

This compound is pivotal as an intermediate in synthesizing several pharmaceuticals, particularly those aimed at treating neurological disorders. Its unique chemical structure allows it to enhance the efficacy and specificity of drug formulations targeting various receptors and pathways.

Case Studies in Pharmaceutical Applications

  • Neurological Disorders: Research indicates that derivatives of this compound can function as g-secretase inhibitors, which are crucial in developing treatments for Alzheimer's disease .
  • Receptor Modulation: It has been explored for its potential as an antagonist for human vanilloid receptor 1 and adenosine A1 receptor, contributing to pain management and other therapeutic areas .

Agricultural Chemicals

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is utilized in formulating agrochemicals. Its properties contribute to effective pest control solutions and improved crop protection strategies.

Impact on Agricultural Yield

  • The compound's efficacy as a pesticide has been documented, showcasing improvements in crop yield and health when integrated into agricultural practices .

Material Science

In material science, this compound is investigated for its potential applications in developing novel materials such as polymers and coatings. These materials exhibit enhanced durability and chemical resistance.

Research Insights

  • Studies have shown that incorporating this compound into polymer matrices can significantly improve the mechanical properties and longevity of the materials .

Biochemical Research

Researchers utilize this compound in various biochemical studies focusing on enzyme inhibition and metabolic pathways.

Key Findings

  • The compound has been instrumental in elucidating metabolic pathways related to certain diseases, providing insights into enzyme interactions and inhibition mechanisms .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for quantifying related compounds across different samples. Its stability and well-characterized properties make it an ideal reference material.

Applications in Analytical Methods

  • The use of this compound in chromatography has facilitated accurate measurements of concentrations in complex mixtures, enhancing the reliability of analytical results .

Summary Table of Applications

Application AreaKey Uses/Findings
Pharmaceutical DevelopmentIntermediate for neurological drugs; g-secretase inhibitors
Agricultural ChemicalsEffective pesticide formulation; enhanced crop yield
Material ScienceDevelopment of durable polymers and coatings
Biochemical ResearchStudies on enzyme inhibition; metabolic pathway elucidation
Analytical ChemistryStandard for quantification; reliable analytical results

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

  • 2-Hydroxy-6-methylnicotinonitrile
  • 5-Acetyl-2-hydroxy-3-methylnicotinonitrile
  • 5-Acetyl-2-hydroxy-6-ethylnicotinonitrile

These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.

Biological Activity

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (often abbreviated as AMO) is a compound of significant interest in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its applications in pharmaceutical development, biochemical research, and potential therapeutic uses.

  • Molecular Formula : C₉H₉N₂O₂
  • Molecular Weight : 179.17 g/mol
  • CAS Number : 52600-60-9

1. Neuroprotective Effects

Research has highlighted the neuroprotective properties of AMO. It has been shown to protect neuroblastoma cells against calcium overload and oxidative stress, which are critical factors in neurodegenerative diseases. A study demonstrated that AMO derivatives could block calcium entry after depolarization, offering potential for treating conditions such as ischemia and other neurological disorders .

2. Antimicrobial Activity

AMO exhibits significant antimicrobial properties against various bacterial strains. For instance, compounds derived from AMO showed effective antibacterial activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Bacterial Strain MIC (µM)
Staphylococcus aureus12.4
Bacillus cereus16.4
Escherichia coli16.5
Klebsiella pneumoniae16.1

3. Antioxidant Activity

AMO's derivatives have been evaluated for their antioxidant capabilities, particularly against reactive oxygen species (ROS). Some derivatives demonstrated higher antioxidant activity than ascorbic acid, indicating their potential in preventing oxidative stress-related damage in cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of AMO typically involves multicomponent reactions that yield various derivatives with modified biological activities. The structure-activity relationship studies indicate that specific substitutions on the pyridine ring significantly affect the compound's biological efficacy. For example, variations in the substituent groups can enhance or diminish antibacterial and antioxidant activities .

Case Study 1: Neuroprotection

In a controlled study involving neuroblastoma cells subjected to oxidative stress, AMO derivatives were shown to significantly reduce cell death compared to untreated controls. The protective mechanism was attributed to the modulation of calcium ion influx and the enhancement of cellular antioxidant defenses .

Case Study 2: Antimicrobial Efficacy

A series of AMO derivatives were tested against clinical isolates of bacteria. The results indicated that specific modifications led to improved antibacterial activity, particularly against Gram-positive bacteria. The study concluded that these derivatives could serve as lead compounds for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions involving ketones, aldehydes, and cyanoacetamide derivatives. For example, refluxing acetylacetone with arylidene malononitrile in ethanol containing piperidine yields dihydropyridine derivatives . Key intermediates include arylidene malononitrile adducts and chlorinated precursors, such as 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, which can undergo further amination or hydrazidation .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assigns proton and carbon environments, e.g., carbonyl (δ ~160-170 ppm) and nitrile (δ ~110-120 ppm) signals .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1640 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogs like 1-(3-ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Q. What are the critical safety precautions when handling this compound in laboratory settings?

  • Methodological Answer :

  • Consult safety data sheets (SDS) for hazard-specific protocols (e.g., CAS 39108-47-9 derivatives require PPE, ventilation, and emergency eyewash access) .
  • Avoid inhalation/ingestion; store at room temperature in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Ethanol or DMF/ethanol mixtures enhance solubility of intermediates .
  • Catalyst Screening : Piperidine or ammonium acetate accelerates cyclization .
  • Temperature Control : Reflux (~80°C) for 8–20 hours ensures complete conversion, monitored via TLC .
  • Workup : Recrystallization from EtOH/DMF (1:2) improves purity .

Q. How should researchers resolve discrepancies in reported reaction yields when using different chlorination agents on related dihydropyridine derivatives?

  • Methodological Answer :

  • Comparative Studies : Test phosphoryl chloride (POCl₃) vs. thionyl chloride (SOCl₂) under identical conditions .
  • Mechanistic Analysis : Monitor intermediates via LC-MS to identify side products (e.g., over-chlorination) .
  • Yield Optimization : Adjust stoichiometry (e.g., 1:3 molar ratio of substrate:POCl₃) and reaction time (2–6 hours) .

Q. How can X-ray crystallography aid in resolving stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Torsion Angle Analysis : Determine spatial arrangements of substituents (e.g., C5—N1—C1—O1 torsion angle: 176.08° in 1-(3-ethylphenyl)-4,6-dimethyl derivatives) .
  • Packing Interactions : Identify hydrogen-bonding networks (e.g., N—H···O=C) stabilizing crystal lattices .

Q. What strategies are employed to evaluate the structure-activity relationship (SAR) of antiproliferative derivatives?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to enhance cytotoxicity .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays, correlating IC₅₀ values with substituent electronic profiles .

Q. How can DFT calculations predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO gaps to assess susceptibility to nucleophilic attack at the nitrile or carbonyl groups.
  • Transition State Modeling : Simulate reaction pathways (e.g., amination at C6) using software like Gaussian, validating with experimental kinetics .

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